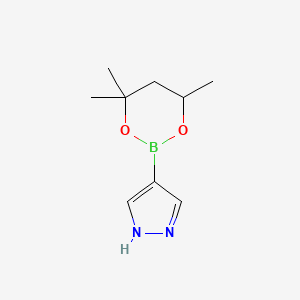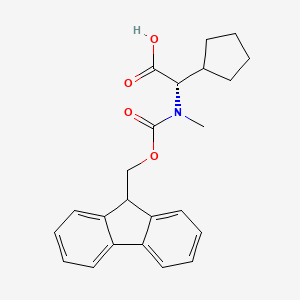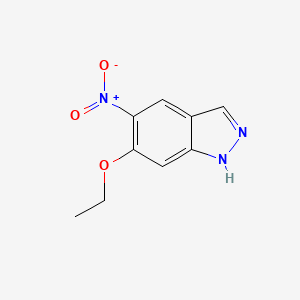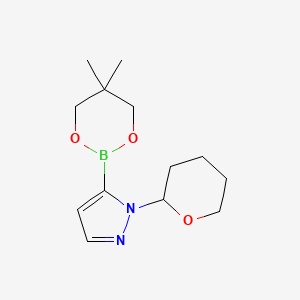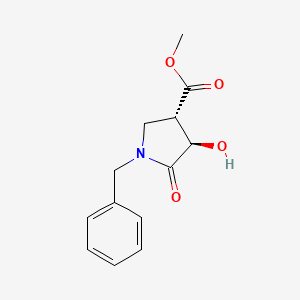
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol (DMDN) is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a boron-containing molecule that has been found to be a useful intermediate in many chemical reactions. DMDN is a versatile and useful molecule that can be used in a variety of applications, including scientific research, drug synthesis, and industrial applications.
Mécanisme D'action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol is based on its ability to form covalent bonds with other molecules. This is due to its boron-containing structure, which allows it to form strong covalent bonds with other molecules. As a result, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol can be used as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol are not yet fully understood. However, it is known to have a variety of effects on the body, including the inhibition of certain enzymes and the stimulation of certain hormones. It is also known to have an effect on the metabolism of certain drugs, and it has been suggested that it may have an effect on the absorption and metabolism of certain vitamins and minerals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol in laboratory experiments include its low cost, its versatility, and its ability to form strong covalent bonds. It is also relatively easy to synthesize, making it a useful intermediate in many chemical reactions. The main limitation of using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol is its potential toxicity, as it is known to be toxic in high concentrations.
Orientations Futures
The potential applications of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol are vast, and there are many potential directions for further research. These include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research could be done to explore its potential toxicity and develop methods to reduce its toxicity. Finally, there is potential for the development of new industrial applications for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol, such as in the synthesis of polymers and other materials.
Méthodes De Synthèse
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol can be synthesized through a variety of methods, including the direct condensation of 5-methyl-1-naphthol and 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base. This method is generally preferred due to its simplicity and low cost. Other methods of synthesis include the use of a Grignard reagent and an alkyl halide, as well as the use of a palladium catalyst.
Applications De Recherche Scientifique
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol is widely used in scientific research, particularly in the fields of organic synthesis and pharmaceutical synthesis. It has been used in the synthesis of a variety of compounds, including drugs, antibiotics, and other pharmaceuticals. It is also used in the synthesis of synthetic polymers and other materials, as well as in the synthesis of dyes and pigments.
Propriétés
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-15(2)9-18-16(19-10-15)13-7-3-6-12-11(13)5-4-8-14(12)17/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSIXZTMMZHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


